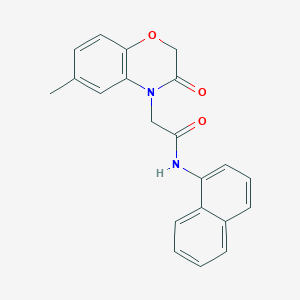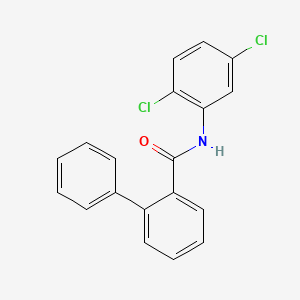![molecular formula C17H21Cl2NO4 B4735043 methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4735043.png)
methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate
Vue d'ensemble
Description
Methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate, also known as SR9011, is a synthetic compound that belongs to the class of Rev-Erb agonists. It has gained significant attention in the scientific community due to its potential therapeutic applications in various areas, including metabolic disorders, neurodegenerative diseases, and cancer.
Mécanisme D'action
Methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate works by binding to the Rev-Erbα protein, which is a transcription factor that regulates the expression of genes involved in metabolism, circadian rhythm, and inflammation. By activating Rev-Erbα, methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate can modulate the expression of these genes, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate are diverse and depend on the specific context of its use. In metabolic disorders, it can improve glucose and lipid metabolism by increasing insulin sensitivity, enhancing mitochondrial function, and reducing inflammation. In neurodegenerative diseases, it can protect neurons from oxidative stress and inflammation, and improve cognitive function. In cancer, it can inhibit tumor growth by inducing apoptosis and enhancing the efficacy of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and specificity, which allows for precise modulation of Rev-Erbα activity. However, its synthetic nature and limited availability can be a limitation for some experiments, and its potential toxicity and off-target effects should be carefully considered.
Orientations Futures
There are several future directions for research on methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate, including its potential therapeutic applications in other areas, such as cardiovascular diseases, autoimmune disorders, and aging. Additionally, further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and develop more potent and selective analogs.
Applications De Recherche Scientifique
Methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate has been extensively studied for its therapeutic potential in various areas. In metabolic disorders, it has been shown to improve glucose and lipid metabolism, reduce obesity, and improve insulin sensitivity. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function. In cancer, it has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy.
Propriétés
IUPAC Name |
methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-23-17(22)12-6-8-20(9-7-12)16(21)3-2-10-24-15-5-4-13(18)11-14(15)19/h4-5,11-12H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPZKLNUHYHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chlorophenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4734989.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4734997.png)
![N-allyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4735001.png)

![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4735015.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735025.png)

![N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4735034.png)

![4-iodo-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735048.png)
![2-(4-chlorophenyl)-10-cyclopropyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4735060.png)